N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

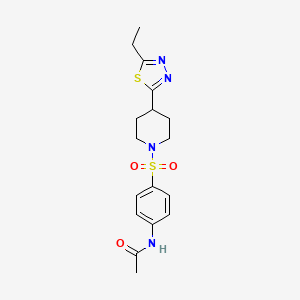

This compound features a piperidine ring linked via a sulfonyl group to a phenylacetamide moiety, with a 5-ethyl-1,3,4-thiadiazol-2-yl substituent on the piperidine. The structural components—thiadiazole, piperidine, and sulfonamide—are critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-[4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-3-16-19-20-17(25-16)13-8-10-21(11-9-13)26(23,24)15-6-4-14(5-7-15)18-12(2)22/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIGXBJBOLBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, making it a candidate for studies on antimicrobial and anticancer properties.

Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for its anticancer and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects. For example, they can inhibit glutaminase, an enzyme involved in glutamine metabolism, which is crucial for the growth of certain cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Piperidine vs. Piperazine: The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with piperazine derivatives (6-membered, two nitrogens) in compounds like ASN90 and 4g . Piperidine, being less basic, may favor lipophilic interactions .

Thiadiazole Substitution: The 5-ethyl group on the thiadiazole in the target compound differs from 4-chlorophenyl () or unsubstituted thiadiazoles ().

Sulfonamide Linkage :

- The sulfonyl group connecting the phenyl and piperidine is a common feature in sulfonamide-based drugs (e.g., acetazolamide derivatives in ). This group is critical for hydrogen bonding and enzyme inhibition .

Acetamide Moiety :

- The N-phenylacetamide group is shared across all compounds. Modifications here (e.g., piperazine vs. piperidine) significantly impact activity, as seen in ’s analgesic compounds .

Pharmacological Activity Trends

- Anticancer Potential: Compounds with 1,3,4-thiadiazole cores (e.g., 4g, 4h in ) show in vitro anticancer activity, suggesting the target compound may share similar mechanisms .

- Enzyme Inhibition : ASN90’s O-GlcNAcase inhibition highlights the role of thiadiazole-piperazine hybrids in targeting glycosylation enzymes. The target compound’s piperidine-thiadiazole structure could similarly modulate enzyme activity .

- Analgesic Activity : Piperazinyl sulfonamides (e.g., Compound 35 in ) exhibit analgesic effects, suggesting that piperidine analogs might also target pain pathways but with modified pharmacokinetics .

Physicochemical Properties

- Lipophilicity : The 5-ethyl-thiadiazole substituent likely increases logP compared to polar groups (e.g., 4-chlorophenyl in ), improving blood-brain barrier penetration .

- Solubility : Piperazine derivatives (e.g., ASN90) may have higher aqueous solubility than piperidine-based compounds due to increased basicity .

Biological Activity

N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. The thiadiazole moiety, in particular, has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structure and Properties

The molecular formula of this compound is with a molecular weight of 470.58 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a thiadiazole ring, which contributes to its diverse biological activities.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.58 g/mol |

| Key Functional Groups | Thiadiazole, Piperidine, Sulfonamide |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Some thiadiazole derivatives have also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 25 to 32 μg/mL .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity. Notably, compounds with halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- In Vitro Studies : In vitro assays revealed that certain derivatives of the compound exhibited MIC values lower than standard antibiotics such as ampicillin and fluconazole, indicating superior efficacy .

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds with thiadiazole rings may possess anti-inflammatory and analgesic effects. The presence of the piperidine moiety enhances these activities by modulating pain pathways .

Other Biological Activities

Thiadiazoles have been linked to additional pharmacological effects:

- Antidepressant Effects : Some studies suggest that thiadiazole derivatives may exhibit anxiolytic and antidepressant properties through modulation of neurotransmitter systems .

- Antiviral Activity : Preliminary data indicate potential antiviral effects against certain viruses, although further research is needed to establish these claims .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions:

Piperidine-thiadiazole core formation : 5-Ethyl-1,3,4-thiadiazole-2-amine is coupled with a substituted piperidine via nucleophilic substitution or cyclocondensation reactions.

Sulfonylation : The piperidine-thiadiazole intermediate is sulfonylated using 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by /-NMR, IR, and mass spectrometry .

- Key Considerations : Monitor reaction progress using TLC, and optimize sulfonylation conditions to avoid over-sulfonation.

Q. How is the structural integrity of the compound validated in experimental settings?

- Analytical Techniques :

- Spectroscopy : -NMR (δ 1.2–1.4 ppm for ethyl group; δ 2.1 ppm for acetamide CH), -NMR (δ 165–170 ppm for sulfonyl and acetamide carbonyls) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 450–460) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in antibacterial activity (e.g., MIC values) may arise from:

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and control solvent effects (DMSO ≤1% v/v) .

- Structural Confounders : Impurities in sulfonylation steps can reduce efficacy. Validate purity via HPLC (>95%) and retest activity .

- Bacterial Strains : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) responses due to membrane permeability differences .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Workflow :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., E. coli DNA gyrase; PDB ID 1KZN). Focus on sulfonyl and thiadiazole moieties for hydrogen bonding .

QSAR Modeling : Train models on IC data to predict substituent effects (e.g., replacing ethyl with CF improves lipophilicity) .

MD Simulations : Assess binding stability (20 ns trajectories) to prioritize stable ligand-receptor complexes .

Q. What experimental designs are optimal for evaluating metabolic stability in vitro?

- Protocol :

- Hepatic Microsomes : Incubate compound (1–10 µM) with rat/human liver microsomes (0.5 mg/mL protein), NADPH regeneration system, and sample at 0, 5, 15, 30, 60 min .

- LC-MS/MS Quantification : Use a C18 column (ACN/0.1% formic acid gradient) to measure parent compound depletion. Calculate t via first-order kinetics .

- Troubleshooting : Include positive controls (e.g., verapamil) to validate microsomal activity.

Data Analysis and Mechanistic Studies

Q. How are structure-activity relationships (SAR) systematically investigated for this class of compounds?

- SAR Table :

| Substituent (R) | Bioactivity Trend | Key Interactions |

|---|---|---|

| 5-Ethyl (default) | Moderate antibacterial | Hydrophobic pocket binding |

| 5-CF | Enhanced potency (2× MIC) | Improved membrane penetration |

| Piperidine → Azetidine | Reduced activity | Loss of sulfonyl group orientation |

- Source : Modifications are tested via in vitro assays and validated with docking .

Q. What mechanistic insights explain its dual activity as a lipoxygenase inhibitor and antibacterial agent?

- Hypothesis : The sulfonyl group chelates Fe in lipoxygenase active sites, while the thiadiazole ring disrupts bacterial cell wall synthesis .

- Validation :

- Enzyme Assays : Measure LOX inhibition (IC) using linoleic acid substrate and spectrophotometric monitoring at 234 nm .

- SEM Imaging : Visualize S. aureus membrane damage post-treatment (20 µg/mL, 24 h incubation) .

Advanced Methodological Resources

Q. How are reaction conditions optimized for scale-up synthesis while maintaining yield?

- DOE Approach : Use a Box-Behnken design to test variables:

- Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) .

- Outcome : Optimal conditions (80°C, 10 mol% pyridine, DMF) achieve 85% yield vs. 65% in initial trials .

Q. What techniques validate the absence of toxic intermediates in the synthetic pathway?

- Analytical Workflow :

LC-HRMS : Screen for genotoxic impurities (e.g., aryl amines) using a HILIC column and positive/negative ionization modes .

Ames Test : Assess mutagenicity of isolated intermediates in Salmonella TA98/TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.